molecular formula C11H22O2Si B13342445 4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal

4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal

Cat. No.: B13342445
M. Wt: 214.38 g/mol
InChI Key: NJBSCVOCUDEUBA-JXMROGBWSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an enal structure. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This is followed by the formation of the enal structure through various organic reactions, such as aldol condensation or Wittig reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving enal structures.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal involves its reactivity as an enal and the stability provided by the TBDMS protecting group. The enal group can participate in various organic reactions, while the TBDMS group protects sensitive hydroxyl groups from unwanted reactions. This combination allows for selective reactions and the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)-2-methylbut-2-enal is unique due to its combination of an enal structure and a TBDMS protecting group, which provides both reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules .

Properties

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

(E)-4-[tert-butyl(dimethyl)silyl]oxy-2-methylbut-2-enal

InChI

InChI=1S/C11H22O2Si/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h7,9H,8H2,1-6H3/b10-7+

InChI Key

NJBSCVOCUDEUBA-JXMROGBWSA-N

Isomeric SMILES

C/C(=C\CO[Si](C)(C)C(C)(C)C)/C=O

Canonical SMILES

CC(=CCO[Si](C)(C)C(C)(C)C)C=O

Origin of Product

United States

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